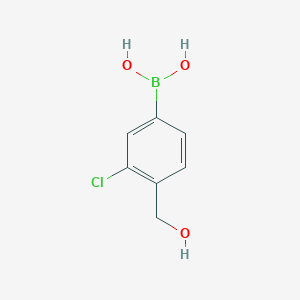

3-Chloro-4-(hydroxymethyl)phenylboronic acid

Übersicht

Beschreibung

3-Chloro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 3-chloro-4-(hydroxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions generally include:

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(hydroxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), temperature (80-100°C)

Oxidation: Potassium permanganate, chromium trioxide, solvent (e.g., acetone or water), temperature (room temperature to reflux)

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide), temperature (room temperature to reflux)

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: 3-Chloro-4-(carboxymethyl)phenylboronic acid

Substitution: Various substituted phenylboronic acids depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-Chloro-4-(hydroxymethyl)phenylboronic acid features a hydroxymethyl group attached to a phenyl ring, along with a chlorine substituent. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols, which is essential for its biological activity. This property enables the compound to selectively bind to biomolecules containing diol groups, such as sugars and nucleic acids, facilitating targeted drug delivery and detection applications.

Scientific Research Applications

1. Organic Synthesis

- Suzuki-Miyaura Coupling Reactions : This compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The chlorine atom enhances the reactivity of the compound compared to its non-chlorinated counterparts .

2. Biological Applications

- Enzyme Inhibition : this compound has been investigated for its potential as an inhibitor of enzymes such as Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Its ability to inhibit BTK can lead to therapeutic effects in diseases like certain leukemias.

- Drug Delivery Systems : The compound's capacity to interact with diols makes it suitable for developing advanced drug delivery systems. For example, nanoparticles functionalized with this boronic acid can selectively release drugs in response to reactive oxygen species (ROS) present in tumor microenvironments.

3. Analytical Chemistry

- Detection of Biomolecules : Leveraging its diol-binding capabilities, this compound is employed in biosensors for the detection of sugars and nucleotides. This application is particularly valuable in clinical diagnostics and biochemical research .

Case Studies

1. Antibacterial Applications

A study demonstrated that nanoparticles modified with this compound effectively targeted Staphylococcus aureus. These nanoparticles enhanced macrophage recognition, leading to improved antibacterial efficacy through localized drug release triggered by ROS at infection sites.

2. Cancer Therapeutics

In cancer research, the compound has been incorporated into drug delivery systems designed to release therapeutic agents specifically within tumor tissues. The ability of the compound to respond to the unique biochemical environment of tumors allows for more effective treatment while minimizing side effects on healthy tissues.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-Chloro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the phenyl ring. This combination allows for diverse reactivity and functionalization compared to similar compounds. For example, 4-(Hydroxymethyl)phenylboronic acid lacks the chlorine atom, which limits its substitution reactions. Similarly, 4-Fluorophenylboronic acid and 3-Chloro-4-fluorophenylboronic acid have different electronic properties due to the presence of fluorine, affecting their reactivity in coupling reactions .

Biologische Aktivität

3-Chloro-4-(hydroxymethyl)phenylboronic acid, with the chemical formula CHBClO and CAS number 1190875-60-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This unique property is significant for its biological interactions, particularly in drug development and therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The following table details the observed effects on different cancer types:

| Cancer Cell Line | Effect Observed |

|---|---|

| PC3 (Prostate Cancer) | Inhibition of migration and invasion |

| MDA-MB-231 (Breast Cancer) | Decreased viability and colony formation |

| HepG2 (Liver Cancer) | Induction of apoptosis via caspase activation |

Studies have shown that this compound can inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways such as the JAK2/STAT3 pathway, which plays a crucial role in tumor progression.

The mechanism of action for this compound involves its interaction with specific molecular targets. The boronic acid group allows it to bind effectively to enzymes and receptors, potentially modulating their activity. This can result in various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Case Studies

Study on Prostate Cancer Cells : A recent study published in June 2023 evaluated the effects of derivatives related to this compound on PC3 cells. Results indicated significant reductions in cell migration and invasion capabilities, highlighting its potential as an anticancer therapeutic agent.

Antimycobacterial Activity : Another investigation focused on azaspiroketal derivatives found that compounds structurally related to this compound exhibited potent anti-mycobacterial activity against Mycobacterium bovis BCG, suggesting broader applications beyond traditional antibacterial roles.

Eigenschaften

IUPAC Name |

[3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDIABAAAASRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190875-60-5 | |

| Record name | [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.